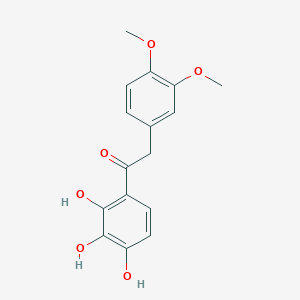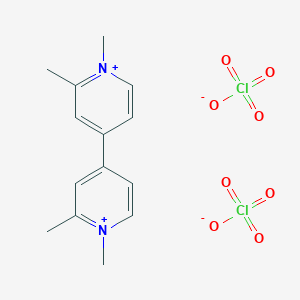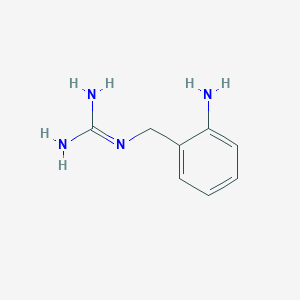
(2-Aminobenzyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Aminobenzyl)guanidine is an organic compound that features a guanidine group attached to a benzyl ring with an amino substituent at the ortho position
準備方法
Synthetic Routes and Reaction Conditions
Guanylation of Amines: One common method for synthesizing guanidines involves the guanylation of amines using cyanamides in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water. This method is practical for substrates that dissolve only in aqueous solutions.
Transition Metal Catalysis: Recent developments have shown that transition-metal-catalyzed guanidine synthesis, such as using copper-catalyzed three-component reactions involving cyanamides, arylboronic acids, and amines, can efficiently produce guanidines.
One-Pot Synthesis: A sequential one-pot approach using N-chlorophthalimide, isocyanides, and amines has been reported to provide diverse guanidines in good yields.
Industrial Production Methods
Industrial production methods for guanidines often involve the use of carbodiimides and thioureas as starting materials. These methods are scalable and can be adapted to produce large quantities of guanidines for various applications.
化学反応の分析
Types of Reactions
Oxidation: Guanidines can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert guanidines to their corresponding amines.
Substitution: Substitution reactions at the benzylic position are common, often involving nucleophilic substitution pathways.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution Reagents: Nucleophiles like halides and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroguanidines, while substitution reactions can produce various substituted guanidines.
科学的研究の応用
Chemistry
In chemistry, (2-Aminobenzyl)guanidine is used as a building block for the synthesis of more complex molecules. Its ability to form hydrogen bonds and its high basicity make it a versatile reagent in organic synthesis .
Biology
In biological research, guanidines are studied for their interactions with proteins and nucleic acids. They are known to act as DNA minor groove binders and kinase inhibitors .
Medicine
Medically, guanidines have been explored for their potential as therapeutic agents. They have been investigated for their ability to modulate neurotransmitter release and for their potential use in treating conditions like myasthenic syndrome .
Industry
In industry, guanidines are used as catalysts and as components in the production of polymers and other materials. Their unique chemical properties make them valuable in various industrial applications .
作用機序
The mechanism of action of (2-Aminobenzyl)guanidine involves its ability to enhance the release of acetylcholine following a nerve impulse. It also appears to slow the rates of depolarization and repolarization of muscle cell membranes . This compound interacts with molecular targets such as aldehyde dehydrogenase and ribonuclease, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
Guanidine: A simple molecule with similar basicity and hydrogen bonding capabilities.
Nitroguanidine: Used as an insecticide and in explosives, featuring a nitro group attached to the guanidine moiety.
Thiourea Derivatives: Often used as guanidylating agents in the synthesis of guanidines.
Uniqueness
(2-Aminobenzyl)guanidine is unique due to its specific structure, which allows for targeted interactions with biological molecules and its potential for diverse chemical modifications. Its ortho-amino substitution on the benzyl ring provides additional sites for functionalization, making it a valuable compound in both research and industrial applications.
特性
分子式 |
C8H12N4 |
|---|---|
分子量 |
164.21 g/mol |
IUPAC名 |
2-[(2-aminophenyl)methyl]guanidine |
InChI |
InChI=1S/C8H12N4/c9-7-4-2-1-3-6(7)5-12-8(10)11/h1-4H,5,9H2,(H4,10,11,12) |
InChIキー |
CGNXNHLQUYQSCS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CN=C(N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



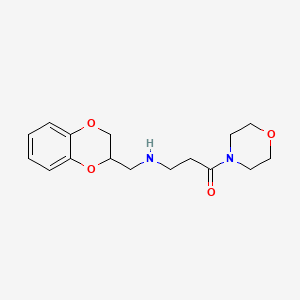
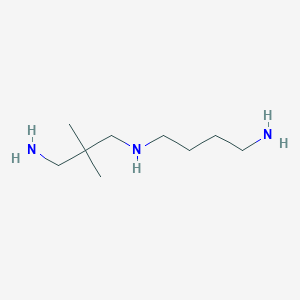
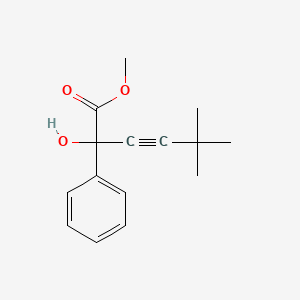
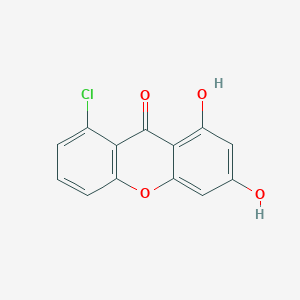
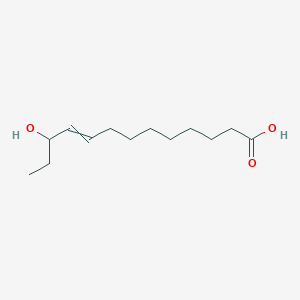
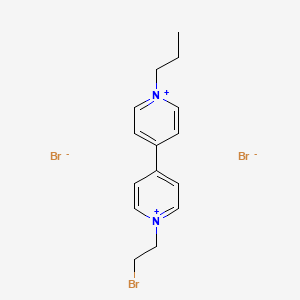

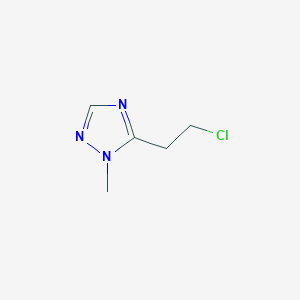


![3-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)propan-1-ol](/img/structure/B14344095.png)
